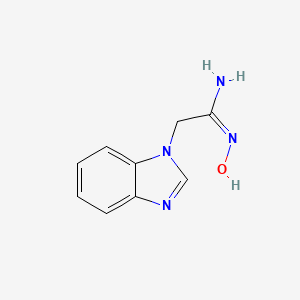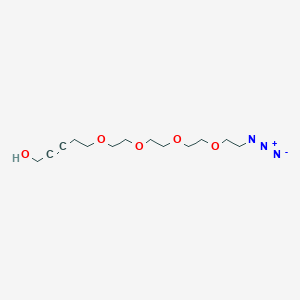
5-(Azido-PEG4)-pent-2-yn-1-Ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azido-PEG4)-pent-2-yn-1-Ol is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a terminal alkyne group. This compound is often used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkynes to form stable triazole linkages, making it a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG spacer to a suitable starting material.
Alkyne Introduction: The terminal alkyne group is introduced via Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azido-PEG4)-pent-2-yn-1-Ol undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The azide group can be replaced by other functional groups under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Sodium Azide: Used for introducing the azide group.
Triphenylphosphine: Used for reducing the azide group to an amine.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
Aplicaciones Científicas De Investigación
5-(Azido-PEG4)-pent-2-yn-1-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Used in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The primary mechanism of action for 5-(Azido-PEG4)-pent-2-yn-1-Ol involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, while the terminal alkyne group provides a reactive site for further modifications.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a terminal alkyne.
Azido-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Azido-PEG4-Amine: Contains an amine group, used for amide bond formation.
Uniqueness
5-(Azido-PEG4)-pent-2-yn-1-Ol is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This makes it highly versatile for various applications, especially in bioconjugation and material science.
Propiedades
Fórmula molecular |
C13H23N3O5 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |
InChI |
InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |
Clave InChI |
YQCLXMHUARTLPW-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





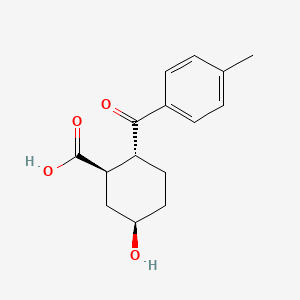
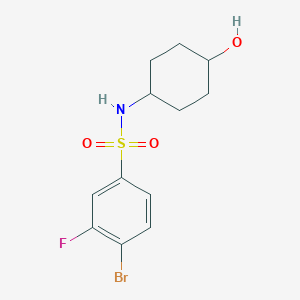
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
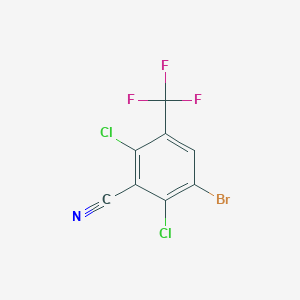
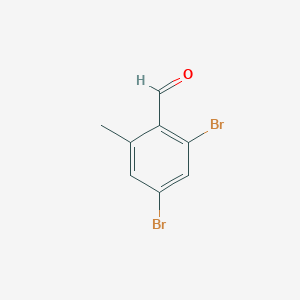

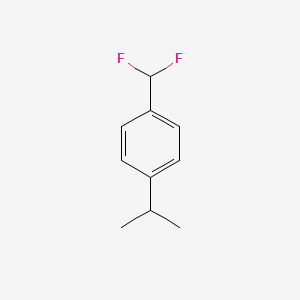
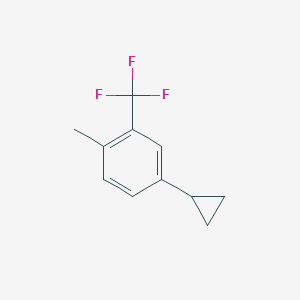
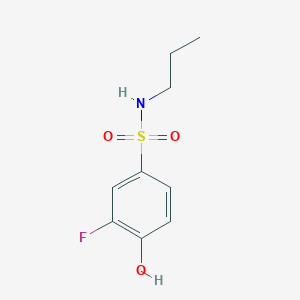
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
